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Compound of Interest

Compound Name: JQKD82 dihydrochloride

Cat. No.: B15586043 Get Quote

Published: December 17, 2025

This guide provides an objective comparison of JQKD82 dihydrochloride and its active

metabolite, KDM5-C49, with a primary focus on cell permeability and the supporting

experimental data. The information is intended for researchers, scientists, and drug

development professionals working with epigenetic modulators.

Executive Summary
JQKD82 dihydrochloride is a cell-permeable prodrug designed to efficiently deliver the active

KDM5 inhibitor, KDM5-C49, into cells.[1][2] Experimental data demonstrates that KDM5-C49

itself has limited cell permeability, whereas the prodrug JQKD82 effectively crosses the cell

membrane and is subsequently hydrolyzed to KDM5-C49, achieving higher intracellular

concentrations of the active compound.[1][3] This enhanced delivery mechanism makes

JQKD82 a more potent and reliable tool for studying the cellular effects of KDM5 inhibition in

vitro and in vivo.[1][4]
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Feature JQKD82 dihydrochloride KDM5-C49

Role Cell-permeable prodrug.[1][2]
Active KDM5 inhibitor;

metabolite of JQKD82.[1][2]

Synonyms
JADA82 dihydrochloride;

PCK82 dihydrochloride.
KDM5 inhibitor C49.

Molecular Formula C₂₇H₄₀N₄O₅ · 2HCl[2] C₁₅H₂₄N₄O₃

Molecular Weight 573.55 g/mol [2] 308.38 g/mol

Logical Relationship: Prodrug Conversion
JQKD82 is a phenol ester derivative of KDM5-C49.[3] This modification allows the compound

to readily pass through the cell membrane. Once inside the cell, endogenous esterases

hydrolyze JQKD82, releasing the active carboxylic acid form, KDM5-C49, which can then

engage its target, the KDM5 histone demethylase.
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Prodrug JQKD82 Conversion to Active KDM5-C49.
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Comparative Analysis of Cell Permeability
The primary advantage of JQKD82 over KDM5-C49 is its superior ability to penetrate cells.

Direct comparison in cell-based assays reveals that JQKD82 is significantly more potent at

eliciting growth suppression in MM.1S multiple myeloma cells (IC₅₀ = 0.42 μmol/L) compared to

KDM5-C49 (IC₅₀ > 10 μmol/L), a difference attributed to its enhanced cell permeability.[1]

Data Presentation: Intracellular Compound
Concentration
A key experiment was performed using Caco-2 cells, a standard model for assessing intestinal

permeability.[1][5] The cells were treated with JQKD82 or a related, less efficient prodrug

(KDM5-C70), and the intracellular concentrations of both the parent prodrug and the active

metabolite KDM5-C49 were measured.[1]

Treatment Compound (10
µmol/L)

Measured Analyte
Relative Intracellular
Concentration

JQKD82 JQKD82 (Prodrug) Higher[1]

KDM5-C49 (Metabolite) Higher[1]

KDM5-C70 KDM5-C70 (Prodrug) Lower[1]

KDM5-C49 (Metabolite) Lower[1]

Table 1: Summary of results

from a Caco-2 cell permeability

assay. JQKD82 treatment led

to significantly higher

intracellular concentrations of

both the prodrug and its active

metabolite KDM5-C49

compared to the alternative

prodrug KDM5-C70,

demonstrating its improved cell

permeability and delivery

efficiency.[1]
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Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol summarizes the methodology used to generate the data in Table 1.[1][5]

Objective: To quantify and compare the intracellular concentrations of JQKD82 and its active

metabolite KDM5-C49 following treatment.

Cell Line: Caco-2 (human colon adenocarcinoma cells), cultured on semipermeable supports

to form a differentiated, polarized monolayer that mimics the intestinal epithelium.[6][7]

Treatment: Confluent Caco-2 cell monolayers were treated with 10 µmol/L of JQKD82.[1][5]

Incubation: The cells were incubated for 2 hours at 37°C.[1][5][8]

Sample Preparation: Following incubation, cells were washed to remove extracellular

compound and then lysed to release intracellular contents.

Endpoint Measurement: Cell lysates were analyzed by Liquid Chromatography/Mass

Spectrometry (LC/MS) to determine the concentrations of the parent prodrug (JQKD82) and

the hydrolyzed active metabolite (KDM5-C49).[1][7]

Analysis: The measured concentrations were used to compare the relative cell permeability

and metabolic conversion of the tested compounds.
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Workflow for Caco-2 Cell Permeability Assay.

Mechanism of Action
Both JQKD82 (via its metabolite KDM5-C49) and KDM5-C49 directly inhibit the KDM5 family of

histone demethylases (KDM5A/B/C/D).[1]
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Standard Role of KDM5: KDM5 enzymes are transcriptional co-repressors that remove

methyl groups from trimethylated histone H3 lysine 4 (H3K4me3), a mark associated with

active gene promoters.[3]

Role in MYC-Driven Cancers: In multiple myeloma, KDM5A paradoxically acts as a

transcriptional activator for MYC target genes. It is thought that the timely removal of

H3K4me3 by KDM5A is required to release transcription machinery and facilitate

transcriptional elongation.[1][3]

Effect of Inhibition: KDM5-C49 binds to the active site of KDM5 enzymes, preventing the

demethylation of H3K4me3.[1] This leads to an accumulation of the H3K4me3 mark and, in

the context of multiple myeloma, results in the paradoxical inhibition of MYC-driven

transcription, cell cycle arrest, and suppressed tumor growth.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.mdpi.com/2072-6694/14/13/3270
https://pmc.ncbi.nlm.nih.gov/articles/PMC8265280/
https://www.mdpi.com/2072-6694/14/13/3270
https://pmc.ncbi.nlm.nih.gov/articles/PMC8265280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8265280/
https://www.axonmedchem.com/3783-jqkd82-dihydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Action

Cellular Pathway

JQKD82

KDM5-C49

Hydrolysis

KDM5A Enzyme

Inhibits

H3K4me3 Mark

Removes
(Demethylates)

MYC Target Gene
Transcription

Promotes

Associated with
Active State

Click to download full resolution via product page

Mechanism of KDM5 Inhibition by JQKD82/KDM5-C49.

Conclusion
The experimental evidence clearly indicates that JQKD82 dihydrochloride is superior to

KDM5-C49 for use in cell-based applications. Its design as a prodrug successfully overcomes

the inherent low permeability of the active KDM5-C49 molecule.[3] Researchers aiming to

study the functional consequences of KDM5 inhibition in cellular or in vivo models will achieve
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more potent and consistent results using JQKD82, as it ensures more efficient delivery of the

active inhibitor to its intracellular target.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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